2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
2-methylpropyl 2-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-8(2)7-16-12(15)14-9(3)4-10-5-13-6-11(10)14/h8-11,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGOQFWMTVKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CNCC2N1C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of bicyclic pyrrolidine derivatives like 2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate generally involves:
- Formation of azomethine ylide intermediates from α-amino acid esters and aromatic aldehydes.
- Subsequent 1,3-dipolar cycloaddition with dipolarophiles such as N-phenylmaleimide to form bicyclic pyrrolidine frameworks.
- Functional group transformations including nucleophilic substitution and esterification to introduce the 2-methylpropyl ester moiety.
This approach is supported by the one-pot synthesis methodology reported for related bicyclic pyrrolidines, which efficiently generates the core bicyclic structure via azomethine ylide cycloaddition.
Detailed Synthetic Route
Step 1: Generation of Azomethine Ylide Intermediate
- React α-amino acid methyl ester hydrochloride (e.g., L-leucine methyl ester hydrochloride) with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base such as triethylamine.
- The reaction is conducted in dry toluene under reflux with a Dean-Stark apparatus to remove water and drive the formation of the azomethine ylide intermediate.
Step 2: 1,3-Dipolar Cycloaddition
- Add N-phenylmaleimide as the dipolarophile to the reaction mixture.
- Continue reflux overnight to promote the [3+2] cycloaddition, yielding the bicyclic pyrrolidine derivative (e.g., 3,7-diazabicyclo[3.3.0]octane scaffold).
- The crude product is isolated by solvent removal, extraction, and recrystallization from methylene chloride/light petroleum.
Step 3: Nucleophilic Substitution and Esterification
- Treat the bicyclic intermediate with nucleophiles such as hydrazine in ethanol at room temperature to perform nucleophilic substitution on ester and imide moieties.
- This step can introduce amino functionalities and further modify the bicyclic core to obtain derivatives like 1-aminopyrrolidine-2,5-diones.
- For the specific preparation of 2-Methylpropyl esters, esterification with 2-methylpropyl alcohol under appropriate conditions (e.g., acid catalysis or coupling agents) is performed to install the 2-methylpropyl carboxylate group.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | L-leucine methyl ester hydrochloride, benzaldehyde, triethylamine, dry toluene, reflux overnight with Dean-Stark | 67.8 | Formation of azomethine ylide intermediate confirmed by reaction progress |
| 2 | Addition of N-phenylmaleimide, reflux overnight | - | Cycloaddition product isolated by recrystallization |
| 3 | Treatment with hydrazine in ethanol, room temperature, overnight | 40-55 | Nucleophilic substitution yielding aminopyrrolidine derivatives |
| 4 | Esterification with 2-methylpropyl alcohol (conditions vary) | - | Final esterification step to obtain this compound |
Note: Yields vary depending on specific substrates and reaction optimizations.
Alternative Methods and Optimization
- Use of strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures (140-145°C) for related cyclization reactions has been reported, achieving yields around 25% for similar bicyclic pyrrolidine derivatives.
- Purification typically involves flash column chromatography using silica gel with solvent systems such as 10% methanol in dichloromethane containing 1% ammonium hydroxide.
- Reaction times and temperatures are critical variables influencing yield and purity; longer reflux times and controlled addition of reagents improve product formation.
Research Findings and Notes
- The one-pot synthesis approach via azomethine ylide cycloaddition is efficient for constructing the bicyclic core structure with good yields and scalability.
- Nucleophilic substitution on bicyclic intermediates allows for structural diversification, enabling access to a range of derivatives with potential biological activity.
- Esterification to install the 2-methylpropyl carboxylate group is a key final step, requiring careful control to avoid side reactions.
- The compound and its analogs have been investigated for pharmaceutical applications, including as arginase inhibitors, highlighting the importance of synthetic accessibility.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Azomethine ylide formation | α-Amino acid methyl ester, aromatic aldehyde, base, reflux in toluene | Intermediate formation, water removal critical |
| 1,3-Dipolar cycloaddition | N-phenylmaleimide, reflux overnight | Bicyclic pyrrolidine core formation |
| Nucleophilic substitution | Hydrazine in ethanol, room temperature overnight | Introduction of amino groups, derivative formation |
| Esterification | 2-Methylpropyl alcohol, acid catalyst or coupling agents | Formation of target ester compound |
| Purification | Flash chromatography (SiO2, MeOH/CH2Cl2/NH4OH) | Isolation of pure compound |
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules or as a tool in studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents with specific biological targets.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific derivatives or analogs of the compound.
Comparison with Similar Compounds
Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylates
Example Compounds : Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) and Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) .
| Property | Target Compound | Ethyl 5-chloro-9b | Ethyl 5-methoxy-9c |
|---|---|---|---|
| Core Structure | Octahydropyrrolo[2,3-c]pyrrole | Pyrrolo[2,3-c]pyridine (aromatic) | Pyrrolo[2,3-c]pyridine (aromatic) |
| Substituents | 2-Methylpropyl ester, methyl | Ethyl ester, chloro | Ethyl ester, methoxy |
| Molecular Weight (g/mol) | ~300 (estimated) | ~252 (C11H11ClN2O2) | ~263 (C12H14N2O3) |
| Synthesis Yield | N/A | 60% (9b) | 85% (9c) |
| Pharmacological Relevance | Undocumented | Antiviral/antitumor potential | Enhanced solubility due to methoxy group |
Key Differences :
- Aromaticity : The pyrrolo-pyridine derivatives (9b, 9c) feature an aromatic nitrogen-containing heterocycle, whereas the target compound is fully saturated, likely resulting in higher conformational flexibility and distinct electronic properties.
Pyrrolo[2,3-c]quinoline Derivatives
Example Compound: 5-Methyl-5H-pyrrolo[2,3-c]quinoline .
| Property | Target Compound | 5-Methyl-5H-pyrrolo[2,3-c]quinoline |
|---|---|---|
| Core Structure | Bicyclic pyrrolo-pyrrole | Tricyclic pyrrolo-quinoline |
| Substituents | Methyl, 2-methylpropyl ester | Methyl at position 5 |
| Molecular Weight (g/mol) | ~300 (estimated) | ~224 (C14H12N2) |
| Synthesis Method | Undocumented | Domino condensation-Heck cyclization |
| Biological Activity | Undocumented | Cryptolepine analog (DNA intercalation) |
Key Differences :
- Ring System: The tricyclic quinoline derivative possesses extended π-conjugation, enabling DNA intercalation, while the target compound’s saturated system lacks this property.
- Functional Groups: The ester group in the target compound may confer protease resistance compared to the simpler methyl substituent in the quinoline derivative .
Tetrahydroindolo[2,3-c]quinolinones
Example Compound : Ambocarb derivatives .
| Property | Target Compound | Tetrahydroindolo[2,3-c]quinolinones |
|---|---|---|
| Core Structure | Pyrrolo-pyrrole | Indolo-quinolinone |
| Substituent Effects | Alkyl ester | Variable substitutions at positions 9–11 |
| Biological Activity | Undocumented | Multitarget: L-type Ca²⁺ channels, DYRK1A kinase inhibition |
| Pharmacological Advantage | N/A | Enhanced binding affinity and kinase inhibition |
Key Differences :
- Multitarget Potential: Ambocarb analogs exhibit multitarget activity due to their complex heterocyclic core, whereas the target compound’s simpler structure may limit its binding versatility .
Biological Activity
2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate, with the molecular formula , is a complex organic compound notable for its unique structural features, including a pyrrolo[2,3-c]pyrrole core. The compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential bioactivity and applications in drug discovery.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological processes, making it a candidate for further pharmacological studies. The exact pathways and mechanisms remain to be fully elucidated but are critical for understanding its potential therapeutic applications.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar pyrrole derivatives has shown that modifications to the core structure can significantly impact biological activity. For instance, the introduction of bulky substituents or electron-withdrawing groups has been linked to enhanced anti-tuberculosis activity in related compounds. Understanding these relationships can guide the design of more potent analogs of this compound.
Case Studies and Research Findings
- Anti-Tuberculosis Activity : A study on pyrrole derivatives revealed that compounds with structural similarities to this compound exhibited significant anti-tuberculosis properties. For example, certain pyrrole-2-carboxamides showed minimal inhibitory concentrations (MIC) below against Mycobacterium tuberculosis, indicating potent activity coupled with low cytotoxicity .
- Inhibitory Effects on Enzymes : Other research has demonstrated that related compounds can inhibit cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes by small molecules presents a promising strategy for therapeutic development .
Summary of Biological Activities
Synthesis and Production
The synthesis of this compound typically involves multi-step processes starting from appropriate amino acids or derivatives. Key steps include:
- Cyclization : Formation of the pyrrolo[2,3-c]pyrrole core.
- Esterification : Introduction of the 2-methylpropyl group via Fischer esterification.
Industrial production may utilize optimized reaction conditions and purification techniques such as chromatography to enhance yield and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including dihydroxylation of allyl-substituted precursors followed by oxidative cleavage and cyclization. For example, dihydroxylation of 4-allyl-substituted intermediates (e.g., isoquinolines or naphthyridines) using osmium tetroxide or catalytic methods can yield diols, which are oxidized to aldehydes. Subsequent cyclization with agents like Na₂O₂ in aqueous conditions generates the pyrrolo-pyrrole core. Optimization includes solvent selection (e.g., ethanol or DMF), controlled heating (reflux), and microwave-assisted synthesis to enhance efficiency. Yield improvements may require iterative adjustments of stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural confirmation relies on 1H NMR and 13C NMR to identify proton environments and carbon frameworks, respectively. For instance, characteristic shifts for the octahydropyrrolo-pyrrole moiety (e.g., δ 3.0–4.0 ppm for methylene protons) and ester carbonyl signals (δ 165–170 ppm in 13C NMR) are key. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves stereochemistry and confirms the bicyclic framework. Melting points and elemental analysis further corroborate purity .
Q. What purification methods are effective post-synthesis?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating the target compound. Recrystallization from solvent mixtures (e.g., 20% ethyl acetate in hexane) enhances purity, as evidenced by sharp melting points (e.g., 205–206°C for related derivatives). For polar byproducts, flash chromatography or preparative HPLC may be employed .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of substituents on biological activity?
- Methodological Answer : SAR studies should systematically vary substituents (e.g., alkyl chains, aryl groups) on the pyrrolo-pyrrole core and test bioactivity in in vitro assays. For example:
- Replace the 2-methylpropyl group with shorter (methyl) or bulkier (tert-butyl) analogs.
- Introduce electron-withdrawing/donating groups on aromatic moieties.
- Evaluate cytotoxicity in ovarian cancer cell lines (e.g., IC₅₀ measurements) and compare with control compounds. Data should be analyzed using multivariate regression to identify critical pharmacophores .
Q. What strategies are recommended for resolving contradictions in cytotoxicity data across different cell lines?
- Methodological Answer : Contradictions may arise from cell line-specific factors (e.g., membrane permeability, metabolic activity). To address this:
- Replicate experiments under standardized conditions (e.g., serum-free media, matched incubation times).
- Use orthogonal assays (e.g., apoptosis markers, caspase activation) to confirm mechanisms.
- Perform transcriptomic profiling to identify differential gene expression affecting drug response. Cross-validate findings with structurally related compounds showing consistent activity trends .
Q. How can computational methods predict the compound's interaction with biological targets like kinases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to kinase ATP-binding pockets. Steps include:
- Retrieve kinase structures (e.g., PDB entries for EGFR or BRAF).
- Generate ligand conformers using software like Open Babel.
- Score binding affinities and validate with free-energy perturbation (FEP) calculations.
- Compare predicted interactions with experimental kinase inhibition data from enzymatic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
